molecular formula C29H64ClN3O6 B15183145 3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride CAS No. 82799-33-5

3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride

Cat. No.: B15183145
CAS No.: 82799-33-5
M. Wt: 586.3 g/mol
InChI Key: XQKBJAQHPXPUIJ-UHFFFAOYSA-N
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Description

3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple hydroxyl groups and a triazaheptacosane backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the triazaheptacosane backbone, followed by the introduction of hydroxyethyl groups through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including potential use as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride is unique due to its specific combination of hydroxyethyl groups and triazaheptacosane backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

82799-33-5

Molecular Formula

C29H64ClN3O6

Molecular Weight

586.3 g/mol

IUPAC Name

1-[3-[3-[bis(2-hydroxyethyl)amino]propyl-(2-hydroxyethyl)amino]propyl-(2-hydroxyethyl)amino]-3-dodecoxypropan-2-ol;hydrochloride

InChI

InChI=1S/C29H63N3O6.ClH/c1-2-3-4-5-6-7-8-9-10-11-26-38-28-29(37)27-32(21-25-36)17-13-15-30(18-22-33)14-12-16-31(19-23-34)20-24-35;/h29,33-37H,2-28H2,1H3;1H

InChI Key

XQKBJAQHPXPUIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(CN(CCCN(CCCN(CCO)CCO)CCO)CCO)O.Cl

Origin of Product

United States

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